molecular formula C13H18ClN3O3S B448820 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea

1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea

Cat. No.: B448820
M. Wt: 331.82g/mol
InChI Key: AKZALBOWTQBWHO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is a chemical compound with the molecular formula C13H18ClN3O3S It is known for its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylhydrazinecarboxamide moiety differentiates it from other similar compounds and may contribute to its unique properties in various applications.

Properties

Molecular Formula

C13H18ClN3O3S

Molecular Weight

331.82g/mol

IUPAC Name

1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea

InChI

InChI=1S/C13H18ClN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18)

InChI Key

AKZALBOWTQBWHO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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